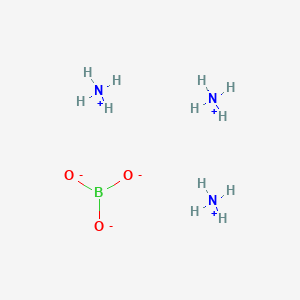
diammonium tetraborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium tetraborate is an inorganic compound with the chemical formula NH4B(OH)4 . It is a colorless crystalline solid with no odor . It has good solubility and can be quickly dissolved in water . The aqueous solution of this compound is acidic .
Synthesis Analysis
The preparation method of this compound is usually obtained by reacting boric acid with ammonia water (ammonia solution) . The reaction equation is: H3BO3 + NH4OH → NH4B(OH)4 .Molecular Structure Analysis
The molecular formula of this compound is BH9NO+ . Its average mass is 191.317 Da and its monoisotopic mass is 192.070374 Da .Chemical Reactions Analysis
Ammonia borane (NH3BH3) is able to generate H2 by catalytic hydrolysis at ambient conditions . Spontaneous hydrolysis takes place, resulting in the formation of by-products and precipitation of borate crystals . The borate crystals were analyzed and were identified as being this compound dihydrate (NH4)2B4O5(OH)4⋅2H2O .Physical And Chemical Properties Analysis
This compound is relatively stable at room temperature, but it is necessary to avoid contact with strong oxidants and strong reducing agents . It will decompose at high temperature to produce nitrogen oxide and boron oxide .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis : Li et al. (2003) and Li et al. (2004) both examined a synthetic compound closely related to diammonium tetraborate, diammonium tetrahydroxydecaborate monohydrate. Their studies, using single-crystal X-ray diffraction, revealed its crystalline structure, which consists of infinite chains forming borate sheets linked by hydrogen bonds. This research aids in understanding the structural properties of related borate compounds (Li, Li, Xiong, Wang, & Lin, 2003) (Li, Li, Xiong, Wang, & Lin, 2004).
Fire Retardant Properties : Hirata and Nishimoto (1991) investigated cellulose treated with flame retardants, including diammonium hydrogen phosphate and sodium tetraborate decahydrate. Their work provided insights into the thermal properties and potential applications of these compounds as fire retardants (Hirata & Nishimoto, 1991).
Inorganic-Organic Hybrids : Lemmerer and Billing (2012) explored the use of diammonium cations in forming inorganic-organic nanocomposites with lead(II) halide motifs. This research has implications for the development of new materials with unique properties (Lemmerer & Billing, 2012).
Thermal and Spectral Characterization : Studies by Amirthaganesan et al. (2010) on diammonium tetrachloromanganate (II) and tetrachlorocobaltate(II) demonstrate the thermal and infrared spectral properties of these compounds, contributing to our understanding of their physical characteristics (Amirthaganesan, Dhanabal, Nanthini, & Dhandapani, 2010) (Amirthaganesan, Dhanabal, & Dhandapani, 2010).
Explosive and Propellant Formulations : Paraskos et al. (2015) synthesized diammonium salts for use in explosive and propellant formulations, highlighting their potential in this field due to their thermal stability and insensitivity to stimuli (Paraskos, Cooke, & Caflin, 2015).
Hydrogen Storage and Release : Ledoux et al. (2015) demonstrated the use of polyboramines containing diammonium salts for hydrogen storage and release, a critical area of research in energy storage technologies (Ledoux, Larini, Boisson, Monteil, Raynaud, & Lacôte, 2015).
Mecanismo De Acción
Diammonium tetraborate is commonly used to prepare other boron compounds, such as boric acid, sodium borate, etc . It can also be used as a flame retardant and can be added to materials such as plastics, textiles, and wood to improve its flame retardant properties . This compound can also be used as a metal surface treatment agent to provide anti-corrosion and anti-rust effects .
Safety and Hazards
Direcciones Futuras
An improved efficiency B fertilizer is proposed using a wax- or elemental sulfur (ES)–coated core of granulated colemanite within a pellet composed of diammonium phosphate (DAP) . The coated fertilizers showed a more gradual release of B, with 32–38% of the B still in the pellets 8 weeks after application to soil . These novel compound fertilizers released B at a rate slow enough to prevent large leaching losses of B but fast enough to meet plant B demand .
Propiedades
| 12007-58-8 | |
Fórmula molecular |
BH4NO+ |
Peso molecular |
44.85 g/mol |
Nombre IUPAC |
triazanium;borate |
InChI |
InChI=1S/B.H3N.O/h;1H3;/p+1 |
Clave InChI |
UVRJJIXFDOUXJS-UHFFFAOYSA-O |
SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] |
SMILES canónico |
[B].[NH4+].[O] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


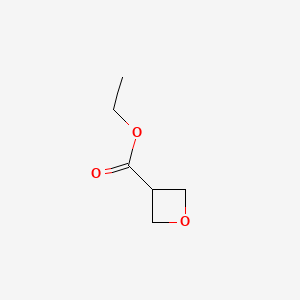

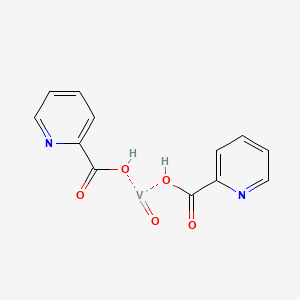
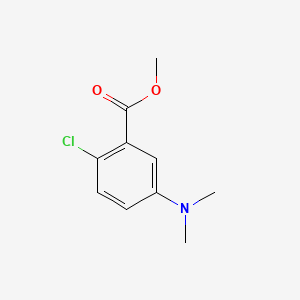
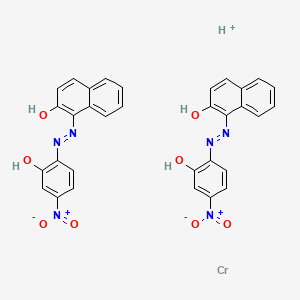


![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)
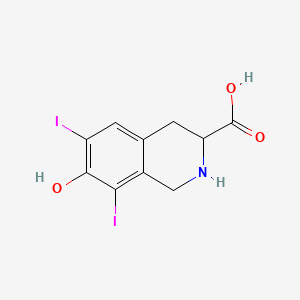
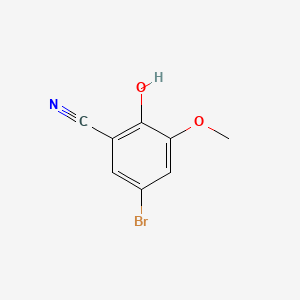
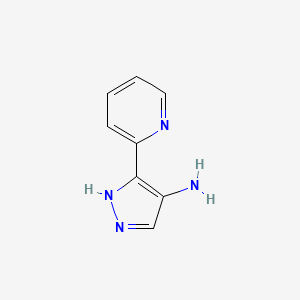
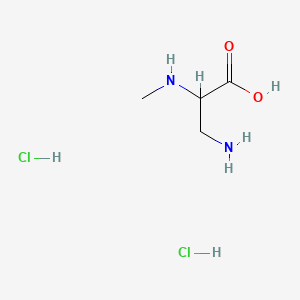
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)
